Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate
Description
IUPAC Name: Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate Molecular Formula: C₁₂H₁₄ClNO₂ (estimated based on structural analogs) Key Structural Features:
- A propanoate ester backbone with a methyl group at the 2-position.
- A 3-amino group substituted with a (2-chlorophenyl)methyl moiety, introducing aromatic and halogenated characteristics.
Properties
IUPAC Name |
methyl 3-[(2-chlorophenyl)methylamino]-2-methylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-9(12(15)16-2)7-14-8-10-5-3-4-6-11(10)13/h3-6,9,14H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMAHLTYYUYEYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC1=CC=CC=C1Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate typically involves the esterification of 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoic acid.
Reduction: Formation of 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: This compound is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: It is utilized in the development of new materials and agricultural chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key differences between the target compound and its closest analogs:
| Compound Name | Molecular Formula | Substituents | Key Features | Biological Activity (Inferred/Reported) |
|---|---|---|---|---|
| Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate | C₁₂H₁₄ClNO₂ | - 2-Methylpropanoate - (2-Chlorophenyl)methylamino |
Enhanced lipophilicity due to aromatic chloro substitution | Potential cytotoxicity (analog-based inference) |
| Methyl 2-amino-2-(2-chlorophenyl)acetate | C₉H₁₀ClNO₂ | - Acetate backbone - 2-Chlorophenyl group |
Shorter carbon chain; lacks methyl at position 2 | Structural simplicity may reduce metabolic stability |
| Methyl (2S)-2-amino-3-(2,5-dichlorophenyl)propanoate hydrochloride | C₁₀H₁₂Cl₂NO₂·HCl | - Dichlorophenyl substitution - Propanoate backbone |
Increased halogenation enhances binding affinity | Reported cytotoxicity against tumor cells |
| Methyl®-2-amino-2-(4-bromophenyl)propanoate | C₁₀H₁₂BrNO₂ | - 4-Bromophenyl substitution | Bromine’s size/electronegativity alters reactivity | Enhanced receptor interaction in chiral applications |
| Methyl 3-[(2-chloroacetyl)amino]-3-(4-isopropylphenyl)propanoate | C₁₅H₁₉ClNO₃ | - Chloroacetyl group - 4-Isopropylphenyl |
Bulky isopropyl group reduces solubility | Anticancer activity (in vitro models) |
Impact of Substituents on Properties and Activity
- Chlorophenyl Position : The 2-chlorophenyl group in the target compound may enhance membrane permeability compared to 4-substituted analogs (e.g., 4-bromo or 4-methylphenyl). Positional isomerism influences steric hindrance and electronic effects, affecting target binding .
- Halogen Effects : Chlorine’s electron-withdrawing nature may increase electrophilicity, enhancing interactions with biological targets (e.g., enzymes or receptors) .
Biological Activity
Methyl 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoate is a compound of significant interest in pharmacological and biochemical research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, therapeutic potential, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has a molecular formula of C12H16ClN and a molecular weight of approximately 241.71 g/mol. The compound features a methyl ester functional group, an amino group, and a chlorophenyl moiety, which contribute to its unique chemical properties and biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Esterification : The reaction of 3-{[(2-chlorophenyl)methyl]amino}-2-methylpropanoic acid with methanol in the presence of an acid catalyst.
- Reflux Conditions : The reaction is carried out under reflux to ensure complete conversion to the ester.
This method allows for the production of high-purity products suitable for further biological studies.
The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chlorinated phenyl group enhances its reactivity and affinity for these targets, leading to diverse pharmacological effects.
Therapeutic Potential
Research indicates several potential therapeutic applications for this compound:
- Antitumor Activity : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes related to metabolic pathways, which may be beneficial in treating metabolic disorders.
Cytotoxicity Assessment
A study assessed the cytotoxic effects of this compound on B16F10 murine melanoma cells. The results indicated that the compound exhibited significant cytotoxicity in a concentration-dependent manner at concentrations above 20 µM, with notable effects observed at both 48 and 72 hours post-treatment.
| Concentration (µM) | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
|---|---|---|
| 0 | 100 | 100 |
| 5 | 95 | 92 |
| 10 | 80 | 75 |
| 20 | 60 | 55 |
| 40 | 30 | 25 |
This data supports the hypothesis that this compound has significant potential as an anticancer agent.
Comparison with Similar Compounds
This compound is structurally similar to other compounds but stands out due to its specific chlorinated phenyl group, which enhances its reactivity and biological activity compared to analogs:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 3-{[(4-chlorophenyl)methyl]amino}-2-methylpropanoate | C12H16ClN | Similar structure with different chlorophenyl substitution |
| Methyl 3-{[(2-bromophenyl)methyl]amino}-2-methylpropanoate | C12H16BrN | Contains bromine instead of chlorine |
| Methyl 3-{[(phenyl)methyl]amino}-2-methylpropanoate | C11H15N | Lacks halogen substitution but retains amino and ester groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
